molecular formula C18H23ClN2O5 B593030 25N-NBOMe (hydrochloride)

25N-NBOMe (hydrochloride)

Cat. No.: B593030
M. Wt: 382.8 g/mol
InChI Key: AKAFRJJZBSVSPB-UHFFFAOYSA-N
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Description

2C-N is described formally as 2,5-dimethoxy-4-nitrophenethylamine and is structurally analogous to the psychedelic drug 2C-B. 2C-N potently stimulates arachidonic acid release through the serotonin receptors 5-HT2C (pEC50 = 5.91) and 5-HT2A (pEC50 = 4.78). 25N-NBOMe is a derivative of 2C-N having an N-(2-methoxybenzyl) addition at the amine. For similar dimethoxyphenethylamines including 2C-B, this N-(2-methoxybenzyl) addition significantly increases activity at the serotonin receptor. This product is intended for forensic and research uses.

Properties

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFRJJZBSVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Genesis and Evolution of N Benzylphenethylamine Nbome Compounds As Research Ligands

The emergence of the NBOMe series of compounds is rooted in the systematic exploration of the phenethylamine (B48288) chemical scaffold, a structure shared by the naturally occurring psychedelic mescaline. nih.gov The 2C series of phenethylamines, first synthesized by Alexander Shulgin, are characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. europeanreview.org These compounds, including derivatives like 2C-B and 2C-I, were found to be agonists at serotonin (B10506) receptors. researchgate.netwikipedia.org

A significant evolution in this line of research occurred with the discovery that adding an N-benzyl moiety to the phenethylamine structure could dramatically increase binding affinity and potency at the serotonin 5-HT₂A receptor. europeanreview.org This structural modification gave rise to the N-benzylphenethylamine, or NBOMe, class of compounds. The initial synthesis and pharmacological investigation of several NBOMe compounds were first detailed in the 2003 PhD thesis of German chemist Ralf Heim at the Free University of Berlin. nih.govmmu.ac.ukfrontiersin.orgresearchgate.net Heim's work demonstrated that these new compounds were highly potent agonists at the 5-HT₂A receptor. europeanreview.org

Following this initial discovery, the NBOMe class was the subject of extensive investigation by the research group of Dr. David E. Nichols at Purdue University. wikipedia.orgpsychonautguides.newswikipedia.org Nichols' team conducted systematic structure-activity relationship (SAR) studies, further elucidating how modifications to the N-benzyl group could enhance affinity and selectivity for the 5-HT₂A receptor. nih.gov This academic pursuit was aimed at developing highly selective ligands to be used as research tools for mapping the distribution and function of serotonin receptors in the brain. nih.govusdoj.gov Some of these compounds, when radiolabeled, have been investigated for their potential use in Positron Emission Tomography (PET) imaging to visualize 5-HT₂A receptors in vivo. frontiersin.orgoup.com

Rationale for Scientific Investigation of 25n Nbome Hydrochloride Within the Phenethylamine Class

The primary impetus for the academic investigation of 25N-NBOMe (hydrochloride) lies in its specific pharmacological properties as a potent and selective agonist for serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. wikipedia.orgwikipedia.org For similar dimethoxyphenethylamines, the addition of an N-(2-methoxybenzyl) group has been shown to significantly increase activity at the serotonin receptor. caymanchem.com This makes 25N-NBOMe a valuable molecular probe for researchers studying the serotonergic system. nih.gov

In vitro studies have quantified the high affinity and functional potency of 25N-NBOMe. Radioligand binding assays have determined its high binding affinity for human serotonin 5-HT₂ receptors, with Ki values of 0.144 nM at the 5-HT₂A receptor and 1.06 nM at the 5-HT₂C receptor. wikipedia.org The compound demonstrates considerable selectivity for the 5-HT₂A receptor over the 5-HT₂B receptor. wikipedia.org

Functionally, 25N-NBOMe acts as a full agonist at both the 5-HT₂A and 5-HT₂C receptors, with EC₅₀ values of 0.51 nM and 1.32 nM, respectively. wikipedia.org This high potency is comparable to that of other well-characterized serotonergic compounds used in research. nih.gov Such a pharmacological profile allows for the precise investigation of receptor-mediated signaling pathways, such as calcium flux and β-arrestin2 recruitment, providing insights into the molecular mechanisms of receptor activation. wikipedia.org The selectivity and potency of 25N-NBOMe make it a useful tool for distinguishing the roles of different serotonin receptor subtypes in various physiological processes. researchgate.net Animal studies using behavioral models, such as the head-twitch response in mice, which is mediated by 5-HT₂A receptor activation, further characterize the in vivo effects of compounds within this class. nih.goveuropa.eu

Overview of Current Academic Research Landscape and Trajectories for Novel Psychoactive Substances Nps

Established Synthetic Pathways for 25N-NBOMe (Hydrochloride)

The synthesis of 25N-NBOMe, like other compounds in the NBOMe series, is most commonly achieved through reductive alkylation. ljmu.ac.ukdrugsandalcohol.ie This classical method involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to a secondary amine.

For 25N-NBOMe, the synthesis starts with its corresponding phenethylamine (B48288) precursor, 2C-N (2,5-dimethoxy-4-nitrophenethylamine). caymanchem.com The general pathway proceeds as follows:

Imine Formation: The primary amine 2C-N is reacted with 2-methoxybenzaldehyde (B41997). This condensation reaction forms a Schiff base, or imine, intermediate.

Reduction: The formed imine is then reduced to the secondary amine, yielding 25N-NBOMe. A common and effective reducing agent for this step is sodium borohydride (B1222165) (NaBH₄). ljmu.ac.uk

An alternative, one-pot variation of this procedure utilizes sodium triacetoxyborohydride (B8407120) as the reducing agent, which can directly convert the mixture of the amine and aldehyde to the final product without the need to isolate the imine intermediate. wikipedia.org

Following the synthesis of the free base, the hydrochloride salt is typically prepared by dissolving the free base in a suitable solvent, such as diethyl ether (Et₂O) or ethanol (B145695) (EtOH), and treating it with hydrochloric acid. ljmu.ac.uk

General Reaction Scheme for 25N-NBOMe Synthesis General Reaction Scheme for 25N-NBOMe Synthesis

Identification and Synthesis of Precursors and Intermediates Relevant to 25N-NBOMe (Hydrochloride)

The primary chemical precursors required for the synthesis of 25N-NBOMe are 2C-N and 2-methoxybenzaldehyde.

2C-N (2,5-dimethoxy-4-nitrophenethylamine): This is the foundational phenethylamine for 25N-NBOMe. The synthesis of 2C-X compounds often begins with a substituted benzaldehyde. nih.gov The synthesis of 2C-N typically involves the nitration of 2,5-dimethoxyphenethylamine (2C-H) or a multi-step process starting from 2,5-dimethoxybenzaldehyde. One established route involves a Henry reaction between 2,5-dimethoxy-4-nitrobenzaldehyde (B1354500) and nitromethane, followed by reduction of the resulting nitrostyrene. nih.gov

2-methoxybenzaldehyde: This commercially available reagent serves as the source of the N-(2-methoxybenzyl) group, which is characteristic of the NBOMe series and significantly enhances potency at serotonin receptors compared to the parent 2C compounds. europa.eu

The key reaction intermediate is the N-(2-methoxybenzylidene)-2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amine , the imine formed during the reductive alkylation process. ljmu.ac.uk This intermediate is typically not isolated but is reduced in situ to the final 25N-NBOMe product.

Precursor/IntermediateChemical NameRole in Synthesis
2C-N 2,5-dimethoxy-4-nitrophenethylaminePrimary amine precursor caymanchem.com
2-methoxybenzaldehyde 2-methoxybenzaldehydeSource of the N-benzyl moiety ljmu.ac.uk
Imine Intermediate N-(2-methoxybenzylidene)-2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amineTransient species formed from 2C-N and 2-methoxybenzaldehyde ljmu.ac.uk

Design and Synthesis of Deuterated Analogues and Internal Standards for 25N-NBOMe

In forensic and research settings, deuterated analogues of target compounds are crucial for use as internal standards in quantitative analysis by mass spectrometry. researchgate.net These standards improve the accuracy and precision of analytical methods. nih.gov

For the NBOMe series, deuterated standards have been synthesized. For example, 25I-NBOMe-d₃ is available, with deuterium (B1214612) atoms incorporated into the methoxy (B1213986) group of the N-benzyl moiety. caymanchem.com This specific labeling is useful because the primary fragment ion in the mass spectrum of many NBOMe compounds is the methoxybenzyl cation (m/z 121), making a deuterated version of this group an ideal marker. acs.org

The synthesis of a deuterated standard for 25N-NBOMe, such as 25N-NBOMe-d₃ , would follow the established reductive alkylation pathway, but using a deuterated precursor. The most direct approach would be to use 2-methoxy-d₃-benzaldehyde in the reaction with 2C-N. General methods for synthesizing deuterated compounds often utilize readily available deuterium sources like heavy water (D₂O) or deuterated alcohols. google.comgoogle.com

When a specific isotopically labeled internal standard is unavailable, a closely related but distinct analogue is sometimes used. For instance, 25D-NBOMe has been used as an internal standard for the analysis of 25B-NBOMe. chl.co.nz However, the use of a stable isotope-labeled analogue of the target analyte, such as 25N-NBOMe-d₃, is the preferred methodology for quantitative analysis. researchgate.net One study on the analysis of multiple NBOMes from oral fluid successfully employed 25I-NBOMe-d₃ as an internal standard for a panel that included 25N-NBOMe. norlab.com

Impurity Profiling and Characterization in 25N-NBOMe Syntheses

The synthesis of 25N-NBOMe can lead to the formation of various impurities. The identification of these impurities is important for chemical characterization and in forensic analysis of illicitly produced samples.

Common sources of impurities include:

Incomplete Reactions: Unreacted starting materials, such as 2C-N or 2-methoxybenzaldehyde, may remain in the final product if the reaction does not go to completion.

Side Reactions: The reductive alkylation process can produce side products. A frequently observed side reaction is the formation of dialkylated by-products, where two N-benzyl groups attach to the amine. ljmu.ac.uk A report on the analysis of seized drugs noted the presence of an N,N-dibenzylated NBOMe derivative. europa.eu

Precursor Impurities: The purity of the final product is highly dependent on the purity of the precursors. For instance, if the 2C-N precursor contains impurities like 2C-H (from incomplete nitration of 2,5-dimethoxyphenethylamine), the subsequent reaction will produce 25H-NBOMe as an impurity alongside 25N-NBOMe. researchgate.net Forensic analysis of blotter papers containing NBOMe compounds has frequently revealed the presence of a primary NBOMe derivative along with trace amounts of other analogues like 25H-NBOMe, 25C-NBOMe, and 25D-NBOMe, likely stemming from impure precursors used in the synthesis. researchgate.netoup.com

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the detection and characterization of these impurities. researchgate.netresearchgate.net

Ligand-Receptor Binding Profiles and Affinities of 25N-NBOMe (Hydrochloride)

Studies have extensively characterized the binding profile of 25N-NBOMe across a range of central nervous system targets, revealing a high degree of selectivity for the serotonin 5-HT₂ receptor subfamily. wikipedia.org

Serotonin Receptor Subtype Binding (e.g., 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₁ₐ)

25N-NBOMe exhibits a strong affinity for serotonin 5-HT₂ receptors. wikipedia.org Radioligand binding assays have determined its affinity (Ki) to be 0.144 nM at the 5-HT₂ₐ receptor, 8.7 nM at the 5-HT₂ₑ receptor, and 1.06 nM at the 5-HT₂C receptor. wikipedia.org This indicates a significant selectivity for the 5-HT₂ₐ receptor, being approximately 7.4-fold more selective for 5-HT₂ₐ over 5-HT₂C and 60-fold over 5-HT₂ₑ. wikipedia.org Another study reported pKi values of 9.26 at 5-HT₂ₐ, 8.35 at 5-HT₂ₑ, and 8.16 at 5-HT₂C receptors. wikipedia.org In contrast, 25N-NBOMe shows limited potency and efficacy at the 5-HT₁ₐ receptor. nih.govnih.gov

Interactive Table: 25N-NBOMe Serotonin Receptor Binding Affinities

Receptor SubtypeBinding Affinity (Ki)pKi
5-HT₂ₐ0.144 nM wikipedia.org9.26 wikipedia.org
5-HT₂ₑ8.7 nM wikipedia.org8.35 wikipedia.org
5-HT₂C1.06 nM wikipedia.org8.16 wikipedia.org
5-HT₁ₐMicromolar affinity nih.gov-

Dopamine (B1211576) Receptor (e.g., D₁, D₂) Interactions

While the primary targets of 25N-NBOMe are serotonin receptors, it also interacts with the dopaminergic system. researchgate.net Studies indicate that many NBOMe compounds, including 25N-NBOMe, display an affinity for dopamine receptors such as the D₂ receptor. researchgate.net However, other research suggests that 2C and NBOMe drugs generally show low-affinity binding to D₂ receptors. core.ac.uk One study found that repeated administration of 25N-NBOMe did not affect the expression of the dopamine D₁ receptor but significantly reduced the expression of the D₂ receptor in the nucleus accumbens and dorsal striatum of mice. researchgate.netfrontiersin.org This suggests that while direct binding affinity might be low, 25N-NBOMe can induce changes in the dopaminergic system through repeated exposure. researchgate.netfrontiersin.org

Adrenergic Receptor (e.g., α₁, α₂, β) Interactions

NBOMe compounds are known to have a high affinity for the adrenergic α₁ receptor, which is thought to contribute to their stimulant-like cardiovascular effects. wikipedia.org While specific Ki values for 25N-NBOMe at adrenergic subtypes are not consistently detailed in the provided context, the broader class of 25X-NBOMes is noted for high binding affinity to these receptors. tandfonline.com The interaction with α₁ receptors is considered a significant aspect of their pharmacological profile. nih.gov

Other Neurotransmitter Receptor Systems Screening

Screening of 25N-NBOMe across a wider panel of over 40 central nervous system targets confirmed its high selectivity for the 5-HT₂ receptor subfamily. wikipedia.org The compound has been shown to have low to mid-micromolar affinities for the dopamine, serotonin, and norepinephrine (B1679862) transporters (DAT, SERT, and NET, respectively). nih.gov Specifically, its Ki values for these transporters are reported to be in the micromolar range, indicating a much lower affinity compared to its potent interaction with 5-HT₂ₐ receptors. wikipedia.org For instance, the Ki for DAT is reported as 13,000–37,900 nM, for NET as 7,200–11,300 nM, and for SERT as 1,410–5,810 nM. wikipedia.org

Functional Receptor Activity and Downstream Signaling Mechanisms

The interaction of 25N-NBOMe with its target receptors leads to specific functional outcomes and the activation of downstream signaling cascades.

Agonist, Partial Agonist, and Antagonist Efficacy at Target Receptors

Functionally, 25N-NBOMe acts as a potent agonist at several serotonin receptor subtypes. wikipedia.org In calcium flux functional assays, it behaves as a potent full agonist at 5-HT₂ₐ and 5-HT₂C receptors, with pEC₅₀ values of 9.50 and 9.07, respectively. wikipedia.org The maximal efficacy (Eₘₐₓ) was found to be 94% at 5-HT₂ₐ and 102% at 5-HT₂C receptors. wikipedia.org Conversely, it displayed negligible agonist activity at the 5-HT₂ₑ receptor, with an Eₘₐₓ of less than 10%. wikipedia.org

Another set of studies determined the half-maximal effective concentration (EC₅₀) of 25N-NBOMe to be 0.51 nM at the 5-HT₂ₐ receptor (with 87.9% efficacy) and 1.32 nM at the 5-HT₂C receptor (with 99.4% efficacy), confirming its status as a full agonist at these sites. wikipedia.org At the 5-HT₂ₑ receptor, the EC₅₀ was 47 nM with a lower efficacy of 57.6%, classifying it as a partial agonist at this subtype. wikipedia.org

Further investigation into its mechanism of action using bioluminescence resonance energy transfer (BRET) assays revealed that 25N-NBOMe is a strong agonist at the 5-HT₂ₐ receptor, promoting both Gq protein dissociation (pEC₅₀ = 9.69) and β-arrestin2 recruitment (pEC₅₀ = 9.66). wikipedia.org These findings highlight the compound's ability to activate multiple downstream signaling pathways. wikipedia.org

Interactive Table: 25N-NBOMe Functional Activity at Serotonin Receptors

Receptor SubtypeActivityEC₅₀ / pEC₅₀Efficacy (Eₘₐₓ)
5-HT₂ₐFull Agonist0.51 nM wikipedia.org / 9.50 wikipedia.org87.9% / 94% wikipedia.org
5-HT₂ₑPartial Agonist47 nM wikipedia.org57.6% / <10% wikipedia.org
5-HT₂CFull Agonist1.32 nM wikipedia.org / 9.07 wikipedia.org99.4% / 102% wikipedia.org
5-HT₁ₐVery Low Potency/Efficacy Agonist--

G Protein-Coupled Receptor (GPCR) Activation and Second Messenger Signaling

25N-NBOMe is a potent agonist at serotonin 5-HT2A receptors, which are a class of G protein-coupled receptors (GPCRs). wikipedia.orgumn.edu The activation of these receptors by an agonist like 25N-NBOMe initiates a cascade of intracellular events known as second messenger signaling. umn.edu This process begins when the activated receptor stimulates a G protein, leading to the production of intracellular molecules that relay the signal. umn.edunih.gov

For the 5-HT2A receptor, the primary signaling pathway involves the Gq alpha subunit. wikipedia.orgumn.edu When activated, Gq stimulates the enzyme phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). umn.edu IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C. These events ultimately lead to the physiological and behavioral effects associated with 5-HT2A receptor activation.

In vitro studies have confirmed the potent and full agonist activity of 25N-NBOMe at the 5-HT2A and 5-HT2C receptors through calcium flux functional assays. wikipedia.org Specifically, it demonstrated a pEC50 of 9.50 and an Emax of 94% at the 5-HT2A receptor, and a pEC50 of 9.07 and an Emax of 102% at the 5-HT2C receptor. wikipedia.org However, it showed negligible agonist activity at the 5-HT2B receptor. wikipedia.org Further studies using bioluminescence resonance energy transfer (BRET) assays to measure Gq dissociation also indicated strong agonist activity at the 5-HT2A receptor, with a pEC50 of 9.69 and an Emax of 95.2%. wikipedia.org

ReceptorAssay TypepEC50Emax (%)
5-HT2ACalcium Flux9.50 ± 0.0394 ± 1
5-HT2CCalcium Flux9.07 ± 0.03102 ± 1
5-HT2BCalcium Flux-< 10
5-HT2AGq Dissociation (BRET)9.69 ± 0.0495.2 ± 1.2
5-HT2CGq Dissociation (BRET)9.34 ± 0.08100.0 ± 2.5
5-HT2BGq Dissociation (BRET)8.63 ± 0.1454.1 ± 2.5

Beta-Arrestin Recruitment and Receptor Internalization Studies

Following agonist binding and G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of proteins called beta-arrestins (β-arrestins) to the receptor. nih.govpromega.com Beta-arrestin binding plays a crucial role in receptor desensitization, which is the process of turning off the receptor's signaling, and receptor internalization, where the receptor is removed from the cell surface. promega.com

Bioluminescence resonance energy transfer (BRET) assays have been utilized to study the recruitment of β-arrestin2 to the 5-HT2A receptor upon activation by 25N-NBOMe. wikipedia.org These studies revealed that 25N-NBOMe is a potent agonist for β-arrestin2 recruitment, with a pEC50 of 9.66 and an Emax of 136.5%. wikipedia.org This indicates that 25N-NBOMe effectively engages the β-arrestin pathway in addition to the G protein signaling pathway.

Functional Selectivity (Biased Agonism) Analysis

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.govacs.org For GPCRs like the 5-HT2A receptor, this means an agonist could be "biased" towards either G protein signaling or β-arrestin signaling.

Studies on 25N-NBOMe have shown that it acts as a balanced agonist at the 5-HT2A receptor. wikipedia.orgnih.gov This means it activates both the Gq-mediated second messenger pathway and the β-arrestin recruitment pathway to a similar extent. wikipedia.org This is in contrast to some of its analogs, such as 25N-N1-Nap and 25N-NBPh, which have demonstrated functional selectivity or a signaling bias towards β-arrestin2 recruitment. wikipedia.orgnih.govnih.gov The balanced agonism of 25N-NBOMe is supported by the comparable potency it exhibits in both Gq dissociation and β-arrestin2 recruitment assays. wikipedia.org A study found a strong correlation between the magnitude of the head-twitch response in mice (a behavioral proxy for psychedelic effects) and 5-HT2A receptor-Gq efficacy, while no such correlation was found with β-arrestin2 recruitment. nih.gov

Enzyme Interactions and Inhibition Profiles

The metabolism of NBOMe compounds, including 25N-NBOMe, is an important aspect of their pharmacology. Unlike some related phenethylamines, 25I-NBOMe, a structurally similar compound, is not significantly metabolized by monoamine oxidase (MAO) enzymes (MAO-A or MAO-B). wikipedia.org Instead, its metabolism is primarily carried out by the cytochrome P450 (CYP450) family of enzymes. wikipedia.orgwikipedia.org Specifically, CYP3A4 and CYP2D6 have been identified as the major enzymes involved in the metabolism of 25I-NBOMe. wikipedia.orgresearchgate.net

In vitro metabolism studies of 25N-NBOMe using pooled human liver microsomes (pHLM) have identified several biotransformation pathways. nih.gov The main metabolic steps include oxidative deamination, oxidative N-dealkylation (which can be combined with hydroxylation), and oxidative O-demethylation (also potentially combined with hydroxylation). nih.gov Additionally, for 25N-NBOMe, reduction of the aromatic nitro group and subsequent N-acetylation of the resulting primary aromatic amine are unique metabolic pathways observed. nih.gov These studies have identified 24 phase I metabolites of 25N-NBOMe in pHLM. nih.gov

Neurotransmitter Transporter Interactions

The interaction of 25N-NBOMe with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), has been investigated to understand its broader neurochemical profile. Studies have shown that 25N-NBOMe has low to mid-micromolar affinities for these transporters. nih.gov This suggests that direct interaction with these transporters is not the primary mechanism of action for its psychedelic effects, which are mainly attributed to its potent agonism at 5-HT2A receptors. nih.govnih.gov

However, some research indicates that 25N-NBOMe can indirectly affect dopaminergic systems. One study found that 25N-NBOMe can increase the phosphorylation of the dopamine transporter (DAT) in the striatum of rodents, similar to the effects of methamphetamine. wikipedia.orgwikipedia.org Repeated administration of 25N-NBOMe has been shown to decrease the expression of the dopamine D2 receptor and DAT in the nucleus accumbens of mice. researchgate.net

TransporterAffinity/Potency
SERTLow to mid-micromolar affinity
DATLow to mid-micromolar affinity
NETLow to mid-micromolar affinity

In Vitro Pharmacological Assay Methodologies for 25N-NBOMe Characterization

A variety of in vitro assays have been instrumental in characterizing the pharmacological profile of 25N-NBOMe. These techniques allow for the detailed study of its interactions with specific molecular targets in a controlled laboratory setting.

Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for a specific receptor. For 25N-NBOMe, these assays have demonstrated high affinity for serotonin 5-HT2 receptors. wikipedia.org

Calcium Flux Functional Assays: These assays measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor. They have been used to determine the potency and efficacy of 25N-NBOMe as a 5-HT2A and 5-HT2C agonist. wikipedia.org

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique used to study protein-protein interactions in living cells. It has been employed to measure both Gq protein dissociation from the receptor and the recruitment of β-arrestin2, providing insights into the functional selectivity of 25N-NBOMe. wikipedia.orgnih.govnih.gov

Inositol Phosphate (B84403) (IP) Accumulation Assays: This method quantifies the production of inositol phosphates, a downstream product of PLC activation, to assess the functional activity of agonists at Gq-coupled receptors. nih.gov

Parallel Artificial Membrane Permeation Assay (PAMPA): This assay is used to predict the passive permeability of a compound across the blood-brain barrier. Studies have shown that 25N-NBOMe is capable of crossing this barrier. mdpi.com

Cell Viability Assays: These assays, such as the neutral red uptake and resazurin (B115843) reduction assays, are used to assess the cytotoxicity of a compound on different cell lines, including neuronal (SH-SY5Y) and liver (HepG2) cells. mdpi.com

Human Liver Microsome (HLM) Metabolism Assays: Incubation of 25N-NBOMe with pHLM allows for the identification of its metabolic pathways and the characterization of its metabolites using techniques like liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS). nih.gov

In Vivo Pharmacological Models (Non-Human) for Mechanistic Elucidation

Non-human in vivo models are essential for understanding the physiological and behavioral effects of 25N-NBOMe and the underlying neurobiological mechanisms.

Receptor Occupancy Studies in Animal Models

While direct in vivo receptor occupancy studies in animal models for 25N-NBOMe are not extensively detailed in the available literature, in vitro radioligand binding assays have characterized its high affinity for serotonin 5-HT₂ receptors. These assays, conducted on cloned human receptors, provide foundational data on the compound's primary molecular targets.

A 2023 study extensively characterized the pharmacological properties of 25N-NBOMe. wikipedia.org Radioligand binding assays demonstrated its high affinity for serotonin 5-HT₂ receptors, with the compound being highly selective for this receptor subfamily when screened against more than 40 other central nervous system targets. wikipedia.org The binding affinities (pKi) were determined to be highest for the 5-HT₂ₐ receptor, followed by the 5-HT₂C and 5-HT₂B receptors. wikipedia.org In terms of functional activity, 25N-NBOMe acts as a full agonist at the 5-HT₂ₐ and 5-HT₂C receptors and displays negligible agonist activity at the 5-HT₂B receptor. wikipedia.org

Table 1: In Vitro Receptor Binding and Functional Activity of 25N-NBOMe

Receptor Subtype Binding Affinity (pKi) Functional Activity (pEC₅₀) Efficacy (Eₘₐₓ)
5-HT₂ₐ 9.26 ± 0.15 9.50 ± 0.03 94 ± 1%
5-HT₂B 8.35 ± 0.08 - < 10%
5-HT₂C 8.16 ± 0.07 9.07 ± 0.03 102 ± 1%

Data sourced from a 2023 characterization study. wikipedia.org

Neurochemical Changes in Specific Brain Regions of Animal Models (e.g., striatum, nucleus accumbens)

Preclinical studies in rodent models indicate that 25N-NBOMe significantly alters dopaminergic neurotransmission in key brain regions associated with reward and motor control, such as the nucleus accumbens (NAc) and the striatum.

Acute administration of 25N-NBOMe has been shown to increase extracellular dopamine levels in the striatum and nucleus accumbens. mdpi.com This effect is believed to stem from the compound's ability to increase the phosphorylation of the dopamine transporter (DAT) in the striatum, a mechanism that can lead to dopamine reverse transport and efflux, thereby increasing extracellular dopamine concentrations. wikipedia.org These neurochemical changes are thought to underlie the reinforcing and rewarding effects of the compound observed in behavioral paradigms like conditioned place preference (CPP) and self-administration in rodents. wikipedia.orgmdpi.comresearchgate.net

Studies involving repeated administration of 25N-NBOMe have revealed more lasting neurochemical adaptations. In one study, repeated administration decreased the expression of the dopamine D₂ receptor in both the nucleus accumbens and the dorsal striatum (DSt) of mice, while the expression of the dopamine D₁ receptor remained unchanged. researchgate.netfrontiersin.org Furthermore, this repeated exposure also led to decreased expression of the dopamine transporter (DAT) and tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, specifically in the NAc. researchgate.netfrontiersin.orgfrontiersin.org

Table 2: Effects of Repeated 25N-NBOMe Administration on Dopaminergic System Proteins in Rodent Brain Regions

Brain Region Protein Change in Expression
Nucleus Accumbens (NAc) Dopamine D₁ Receptor No significant change
Dopamine D₂ Receptor Decreased
Dopamine Transporter (DAT) Decreased
Tyrosine Hydroxylase (TH) Decreased
Dorsal Striatum (DSt) Dopamine D₁ Receptor No significant change
Dopamine D₂ Receptor Decreased

Data summarized from studies in mice. researchgate.netfrontiersin.orgfrontiersin.org

Electrophysiological Effects in Preclinical Preparations

Specific studies detailing the electrophysiological effects of 25N-NBOMe (hydrochloride) in preclinical preparations, such as brain slice recordings, were not identified in the reviewed scientific literature. While such investigations have been performed for other related NBOMe compounds like 25B-NBOMe and 25I-NBOMe, which have been shown to alter neuronal activity and synaptic plasticity, direct evidence for 25N-NBOMe is currently lacking. frontiersin.orgmdpi.com

Cytotoxicity and Cellular Viability Assays in Non-Human Cell Lines

In vitro studies have been conducted to assess the cytotoxicity of 25N-NBOMe, often in comparison to its parent phenethylamine compounds. A key study evaluated its effects on differentiated human neuroblastoma SH-SY5Y cells (a neuronal model) and human hepatoma HepG2 cells (a hepatic model). mdpi.comresearchgate.net

The results demonstrated that the addition of the N-(2-methoxybenzyl) group to the parent 2C-N structure to form 25N-NBOMe significantly increases its in vitro cytotoxicity in both cell lines. researchgate.net This increased toxicity correlates with the compound's greater lipophilicity. researchgate.net For instance, in the neutral red uptake assay, 25N-NBOMe was found to be more cytotoxic than its counterpart, 2C-N. mdpi.com

Mechanistically, in the differentiated SH-SY5Y neuronal cell model, 25N-NBOMe was shown to induce mitochondrial membrane depolarization, deplete glutathione (B108866) (GSH), and cause a decline in intracellular ATP levels. mdpi.comresearchgate.net These effects were concentration-dependent and more pronounced for the NBOMe derivatives compared to their 2C counterparts. mdpi.comresearchgate.net The study also suggested that cytochrome P450 (CYP) enzymes are involved in the metabolism of 25N-NBOMe, and that this metabolic process functions as a detoxification pathway in the neuronal model. mdpi.comresearchgate.net

Table 3: Cytotoxicity (EC₅₀) of 25N-NBOMe in In Vitro Cell Models

Cell Line Assay EC₅₀ (µM)
Differentiated SH-SY5Y Neutral Red Uptake 102.3
Resazurin Reduction 114.7
HepG2 Neutral Red Uptake 250.7
Resazurin Reduction 434.6

EC₅₀ is the concentration of a drug that gives a half-maximal response. Data sourced from a 2023 in vitro toxicity study. mdpi.comresearchgate.net

Metabolism and Biotransformation of 25n Nbome

Identification and Structural Elucidation of 25N-NBOMe Metabolites in Biological Systems (Non-Human)

Investigations into the metabolism of 25N-NBOMe in non-human biological systems have primarily utilized in vitro models, with the fungus Cunninghamella elegans serving as a key model organism. This microbial model is recognized for its ability to mimic mammalian metabolism, including both Phase I and Phase II reactions. researchgate.net

In a study utilizing C. elegans, nine distinct Phase I metabolites of 25N-NBOMe were identified. wikipedia.org The biotransformation pathways observed included oxidative deamination, oxidative N-dealkylation (also in combination with hydroxylation), oxidation of alcohols, mono- and dihydroxylation, carboxylation of alcohols, and oxidative O-demethylation, which likely occurs in combination with hydroxylation. researchgate.net Unique to 25N-NBOMe, metabolites resulting from the reduction of the aromatic nitro group and subsequent N-acetylation of the primary aromatic amine were also observed. wikipedia.org

While in vivo studies on 25N-NBOMe in preclinical models like rats and mice are not extensively documented in publicly available literature, research on the closely related analogue, 25CN-NBOMe, in rats provides valuable insights. In vivo studies with 25CN-NBOMe in rats have identified numerous Phase I and Phase II metabolites in urine. nih.govdntb.gov.ua The major metabolic pathways for 25CN-NBOMe in rats include mono- and bis-O-demethylation, hydroxylation at various positions, and combinations of these reactions, followed by glucuronidation, sulfation, and/or N-acetylation of the primary metabolites. nih.gov Given the structural similarities, it is plausible that 25N-NBOMe undergoes similar extensive metabolism in vivo.

The following table summarizes the metabolites of 25N-NBOMe identified in Cunninghamella elegans.

Metabolite NumberBiotransformation Pathway
M1Oxidative Deamination
M2Oxidative N-dealkylation
M3Oxidative N-dealkylation + Hydroxylation
M4Oxidation of secondary alcohol
M5Mono-hydroxylation
M6Di-hydroxylation
M7Carboxylation of primary alcohol
M8Nitro reduction
M9N-acetylation of reduced nitro group
Data derived from studies on Cunninghamella elegans. wikipedia.org

In Vitro Metabolic Pathways (e.g., Cytochrome P450 Enzymes, Glucuronidation, Nitro Reduction)

In vitro studies using pooled human liver microsomes (pHLM) have been instrumental in identifying the primary metabolic pathways of 25N-NBOMe. These studies have revealed a number of biotransformations, including hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, and carbonylation. nih.gov

The cytochrome P450 (CYP) enzyme system is heavily involved in the Phase I metabolism of NBOMe compounds. The major CYP isoenzymes identified in the metabolism of the broader NBOMe class include CYP1A2, CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. nih.govfrontiersin.org For 25N-NBOMe specifically, in vitro studies have highlighted several key reactions. Twenty-four Phase I metabolites of 25N-NBOMe have been identified in pHLM. wikipedia.org

A significant and unique metabolic pathway for 25N-NBOMe is the reduction of its aromatic nitro group, followed by N-acetylation of the resulting primary aromatic amine. wikipedia.org Other prominent reactions include:

O-demethylation: Removal of methyl groups from the methoxy (B1213986) substituents.

Hydroxylation: Addition of a hydroxyl group to the molecule.

Oxidative Deamination: Removal of the amine group through oxidation.

N-dealkylation: Cleavage of the N-benzyl group.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation. While specific glucuronide conjugates of 25N-NBOMe have not been detailed as extensively as for other analogues, it is a common pathway for NBOMe compounds. nih.govacs.org

The table below details the in vitro metabolic pathways for 25N-NBOMe.

Metabolic PathwayDescriptionEnzyme System
Phase I
Nitro ReductionReduction of the nitro group to an amine.Likely cytosolic and/or microsomal reductases
N-AcetylationAcetylation of the primary amine metabolite.N-acetyltransferases (NAT)
O-DemethylationRemoval of one or more methyl groups from the dimethoxy- and methoxybenzyl- moieties.Cytochrome P450 (CYP)
HydroxylationAddition of a hydroxyl group to the aromatic rings or alkyl chain.Cytochrome P450 (CYP)
Oxidative N-dealkylationRemoval of the N-(2-methoxybenzyl) group.Cytochrome P450 (CYP)
Oxidative DeaminationRemoval of the ethylamine (B1201723) side chain.Monoamine Oxidase (MAO) - less likely for NBOMes
Phase II
GlucuronidationConjugation with glucuronic acid.UDP-glucuronosyltransferases (UGT)
Information compiled from in vitro studies using human liver microsomes and general knowledge of NBOMe metabolism. wikipedia.orgnih.govfrontiersin.org

Characterization of Species-Specific Metabolic Differences in Preclinical Models

Comparative metabolic studies are essential for extrapolating preclinical data to humans. For 25N-NBOMe, in vitro studies have revealed differences between the metabolic profiles generated by human liver microsomes (pHLM) and the microbial model Cunninghamella elegans.

While pHLM generated 24 distinct Phase I metabolites of 25N-NBOMe, C. elegans produced nine. wikipedia.org Despite the lower number, C. elegans was capable of replicating the main biotransformation steps observed in pHLM, including the unique nitro reduction and subsequent N-acetylation. researchgate.netwikipedia.org This suggests that C. elegans can be a valuable, albeit simpler, model for studying the metabolism of new psychoactive substances. wikipedia.org

In vivo studies on the related compound 25CN-NBOMe have also highlighted species-specific differences in metabolism between rats, C. elegans, and human liver microsomes. nih.gov For instance, the relative abundance of different metabolites varied significantly across these systems. researchgate.netnih.gov While specific in vivo comparative data for 25N-NBOMe in different preclinical animal models (e.g., rat vs. mouse) is limited, studies on other NBOMe compounds like 25I-NBOMe have noted discrepancies in dopamine (B1211576) level responses between rats and mice, which could be related to metabolic differences. mdpi.com

The following table compares the number of identified Phase I metabolites of 25N-NBOMe in different in vitro systems.

Biological SystemNumber of Identified Phase I MetabolitesKey Metabolic Pathways
Human Liver Microsomes (pHLM)24O-demethylation, Hydroxylation, Nitro reduction, N-acetylation, N-dealkylation, Dehydrogenation, Carbonylation
Cunninghamella elegans9O-demethylation, Hydroxylation, Nitro reduction, N-acetylation, N-dealkylation, Oxidative deamination
Data derived from comparative in vitro metabolic studies. wikipedia.org

Influence of Metabolic Profile on Research Pharmacokinetics (Preclinical)

The metabolic profile of a compound significantly influences its pharmacokinetic properties, such as clearance, half-life, and bioavailability. The NBOMe class of compounds, including 25N-NBOMe, is known to undergo extensive first-pass metabolism. acs.orgacs.org This high intrinsic clearance, predicted from in vitro studies, suggests that the compounds are likely to be rapidly metabolized by the liver upon oral administration, leading to low oral bioavailability. nih.govacs.org

While specific in vivo pharmacokinetic data for 25N-NBOMe in preclinical models is scarce, studies on the related compound 25CN-NBOMe in rats have shown that the drug readily crosses the blood-brain barrier and has a relatively short half-life in both serum and brain tissue. researchgate.net For 25CN-NBOMe administered subcutaneously to rats, the concentration peaked at 1 hour in both blood serum and brain, with half-lives of 1.88 and 2.28 hours, respectively. researchgate.net

The rapid and extensive metabolism of NBOMes means that the parent compound may be present in biological fluids at very low concentrations, making metabolites crucial for detection. nih.gov The formation of numerous metabolites can also have toxicological implications, as some metabolites may be pharmacologically active or toxic themselves. mdpi.com The unique nitro-reduction pathway of 25N-NBOMe could lead to the formation of metabolites with distinct pharmacological or toxicological profiles compared to other NBOMe analogues. However, further research is needed to establish a direct correlation between the specific metabolic pathways of 25N-NBOMe and its detailed pharmacokinetic parameters in preclinical models.

Analytical Methodologies for 25n Nbome Detection and Quantification in Research and Forensic Contexts

Chromatographic Techniques for 25N-NBOMe Analysis

Chromatographic methods are central to the separation, detection, and quantification of 25N-NBOMe from complex mixtures. These techniques are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 1: GC-MS Data for 25N-NBOMe and Related Compounds

CompoundRetention Time (min)Key Mass Fragments (m/z)Reference
25N-NBOMe29.55, 30.21, 30.45121 (base peak), 150, 91 southernforensic.orgdrugsandalcohol.ie
25I-NBOMe29.31, 29.80, 30.20427 (M•+), 121 (base peak), 150, 91 southernforensic.orgljmu.ac.uk
25C-NBOMe26.91, 27.54, 27.85Not specified southernforensic.org
25B-NBOMe28.00, 28.60, 28.90Not specified southernforensic.org

Note: Retention times can vary based on the specific GC column and analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MS/MS, UPLC-MS/MS, LC-Q-TOF/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HR-MS) are the preferred methods for the analysis of NBOMe compounds due to their high sensitivity and selectivity, which is necessary for detecting the low concentrations often found in biological samples. europeanreview.orgoup.comresearchgate.net

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of multiple NBOMe derivatives, including 25N-NBOMe, in human plasma and urine. hanyang.ac.krfda.gov.tw These methods often utilize solid-phase extraction (SPE) for sample pre-treatment to remove matrix interferences. europeanreview.orgoup.comhanyang.ac.kr Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers rapid and reproducible analysis with short run times. oup.comresearchgate.net

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) has been instrumental in studying the in vitro metabolism of 25N-NBOMe in human liver microsomes. nih.govspringermedizin.de This technique allows for the structural characterization of metabolites based on accurate mass analysis and MS/MS fragmentation patterns. nih.gov

Table 2: LC-MS Parameters for 25N-NBOMe Analysis

TechniqueMatrixPrecursor Ion (m/z)Product Ion (m/z)Reference
LC-MS/MSHuman PlasmaNot SpecifiedNot Specified hanyang.ac.kr
LC-MS/MSUrine347121 fda.gov.tw
LC-Q-TOF/MSHuman Liver MicrosomesNot SpecifiedNot Specified nih.govspringermedizin.de

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with photodiode array (PDA) detection, is a valuable tool for the screening and quantification of NBOMe compounds. acs.orgacs.orgresearchgate.net HPLC methods have been developed for the simultaneous determination of various NBOMe derivatives. acs.orgacs.org The separation of these compounds is typically achieved on a C18 column. acs.orgcerilliant.com While not as sensitive as MS detection, HPLC-PDA provides a reliable method for analyzing bulk samples and seized materials. acs.orgnih.govresearchgate.net

Spectroscopic Methods for 25N-NBOMe Identification

Spectroscopic techniques are essential for the structural elucidation and confirmation of 25N-NBOMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural characterization of synthetic compounds like 25N-NBOMe. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for the differentiation of positional isomers. researchgate.netresearchgate.net The chemical shifts and coupling constants in the NMR spectrum are unique to the specific arrangement of atoms in the 25N-NBOMe molecule. researchgate.net While the first ¹H and ¹³C NMR data for the related 25I-NBOMe were published in 2003, detailed NMR studies of 25N-NBOMe and its analogues have since been conducted. drugsandalcohol.ieljmu.ac.ukresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly when using an Attenuated Total Reflectance (ATR) accessory, is a rapid and straightforward method for the preliminary identification of NBOMe compounds. southernforensic.orgeuropeanreview.orgnih.gov The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. southernforensic.org The FTIR spectrum of 25N-NBOMe hydrochloride has been characterized, showing distinct absorption bands that can be used for its identification. southernforensic.org While IR can be a quick screening tool, it is often used in conjunction with more definitive techniques like MS for confirmation, especially in complex mixtures. europeanreview.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used for the quantitative analysis of substances. A study comparing photodiode array and amperometric detection for NBOMe derivatives, including 25N-NBOMe, reported UV detection at a single wavelength of 205 nm. acs.org This method proved effective for the analysis of four NBOMe derivatives in bulk form and in the presence of common adulterants like paracetamol, caffeine, and benzocaine. acs.org The detection limits for this UV-based method ranged from 9.7 to 18 µg/mL. acs.org While UV-Vis spectroscopy can be a useful screening tool, its selectivity can be limited, especially in complex matrices. Therefore, it is often used in conjunction with more specific techniques for confirmation.

Immunoassay Development for NBOMe Detection in Research Samples

Immunoassays offer a cost-effective and rapid screening alternative to mass spectrometry-based methods for the detection of drug classes. google.com The development of immunoassays for NBOMe compounds has been a significant step forward in the analytical toxicology of these substances. google.com

A patent for an immunoassay for the NBOMe family describes the development of antibodies specific to this class of compounds. google.com The assay is based on a competitive binding principle where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. google.comrandox.com One such developed Enzyme-Linked Immunosorbent Assay (ELISA) demonstrated high sensitivity, with a limit of detection (LOD) for NBOMe in urine reported as 0.81 ng/mL. randox.com

The cross-reactivity of these immunoassays is a critical parameter. One developed polyclonal antibody showed significant cross-reactivity with various NBOMe compounds, with IC50 values (the concentration of a substance which inhibits a specific biological or biochemical function by 50%) detailed in the table below. google.comepo.org

CompoundIC50 (ng/mL)
25I-NBOMe0.164
25P-NBOMe0.147
25B-NBOMe0.138
Mescaline-NBOMe0.1
25D-NBOMe0.104
25E-NBOMe0.13
25H-NBOMe0.096

This table displays the IC50 values for various NBOMe compounds using a developed polyclonal antibody, indicating the assay's sensitivity. google.com

It is important to note that while immunoassays are excellent for screening, they are not typically designed to be specific for a single compound within a drug class and may not detect all analogues. researchgate.netoup.com Therefore, positive results from an immunoassay should be confirmed by a more specific method like mass spectrometry. europeanreview.org

Sample Preparation Techniques for 25N-NBOMe Analysis in Various Research Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest before instrumental analysis. For NBOMe compounds, including 25N-NBOMe, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most commonly employed techniques. europeanreview.org

SPE has been widely used for the extraction of NBOMe compounds from various biological matrices such as urine, whole blood, serum, and hair. europeanreview.orgcerilliant.comnih.govresearchgate.netoup.com Different types of SPE cartridges have been evaluated, with CSDAU cartridges showing high extraction efficiencies for NBOMes from blood, serum, and plasma, while Xcel I cartridges were more effective for urine samples. mdpi.com For example, a rapid SPE method using Supel™-Select HLB SPE in a 96-well format has been developed for the extraction of NBOMe drugs from human urine prior to LC/MS analysis. cerilliant.com Another study reported the use of Clean Screen ZSDUA020 SPE columns for extracting 2CC-NBOMe and 25I-NBOMe from serum. nih.gov The absolute recovery for 2CC-NBOMe and 25I-NBOMe using this method was 103% and 97%, respectively. nih.gov

Supported liquid extraction (SLE) has also been presented as an efficient alternative to traditional LLE, offering high analyte recoveries without the formation of emulsions. norlab.combiotage.com

The choice of sample preparation technique depends on the matrix and the subsequent analytical method. For instance, while NBOMes are typically analyzed using LC-MS/MS, in cases of high concentrations, GC-MS analysis after derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) can be utilized. mdpi.com

Quantitative Analytical Method Validation for 25N-NBOMe and its Metabolites

Validated quantitative analytical methods are essential for the accurate determination of 25N-NBOMe and its metabolites in forensic and research samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for this purpose due to its high sensitivity and selectivity. europeanreview.orgresearchgate.netfrontierspartnerships.org

Several validated LC-MS/MS methods for the simultaneous quantification of multiple NBOMe derivatives, including 25N-NBOMe, in plasma and urine have been published. hanyang.ac.kr One such method for nine NBOMe derivatives in human plasma reported a calibration range of 1-100 ng/mL with a correlation coefficient greater than 0.99. hanyang.ac.kr The intra- and inter-day precision for this method varied from 0.85% to 6.92%, and the accuracy ranged from 90.19% to 108.69%. hanyang.ac.kr

The validation of these methods typically follows guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX). frontierspartnerships.orgfigshare.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy (bias), recovery, and matrix effects. researchgate.nethanyang.ac.kroup.comnih.gov For example, a validated method for six NBOMe analogs reported LOQs ranging from 0.01 to 0.02 ng/mL (10-20 pg/mL). researchgate.netoup.com Another study for 2CC-NBOMe and 25I-NBOMe set the LOQ at 30 pg/mL and the LOD at 10 pg/mL. nih.gov

Below is a table summarizing key validation parameters from a study on the simultaneous determination of nine NBOMe derivatives in human plasma. hanyang.ac.kr

Validation ParameterResult
Calibration Range1-100 ng/mL
Correlation Coefficient> 0.99
Intra-day Precision (%RSD)0.85 - 6.92%
Inter-day Precision (%RSD)0.85 - 6.92%
Accuracy90.19 - 108.69%
Recovery86.36 - 118.52%
Matrix Effects27.09 - 99.72%

This table presents the validation results for a quantitative LC-MS/MS method for nine NBOMe derivatives, demonstrating its reliability and robustness. hanyang.ac.kr

Interlaboratory Comparison Studies and Proficiency Testing for NBOMe Analytical Data

Interlaboratory comparison studies and proficiency testing programs are crucial for ensuring the quality and reliability of analytical data for NBOMe compounds across different laboratories. These programs allow laboratories to assess their analytical performance against their peers and identify any potential issues with their methods.

While specific proficiency testing programs solely for 25N-NBOMe are not widely documented, the analysis of NBOMe compounds is often included in broader proficiency tests for novel psychoactive substances. These studies help to establish consensus on best practices for analysis, including recommended target analytes, expected concentration ranges, and optimal analytical procedures. researchgate.net

A study evaluating alternative sample preparation techniques involved two laboratories and assessed parameters such as bias and precision for various compounds, including 25I-NBOMe. ojp.gov The between-run precision for 25I-NBOMe in one lab was reported as 17.48%, highlighting the variability that can exist between different methods and laboratories. ojp.gov Such comparative studies are invaluable for improving the consistency and accuracy of NBOMe analysis in the forensic and toxicology communities. The need for such programs is underscored by the fact that different extraction methods can yield varying results, as seen in the comparison of SPE and LLE techniques across different labs. ojp.gov

Structure Activity Relationship Sar Studies Involving the 25n Nbome Scaffold

Impact of N-Benzyl Substitution Modifications on Receptor Affinity and Functional Efficacy

The addition of an N-benzyl group to the 2C phenethylamine (B48288) core structure is a defining feature of the NBOMe class and is primarily responsible for the dramatic increase in 5-HT2A receptor affinity and potency. nih.gov Research has shown that substituting the primary amine of 2,5-dimethoxyphenethylamine (2C-H) with an N-(2-methoxy)benzyl group results in a 190-fold increase in affinity for the 5-HT2A receptor. europeanreview.org Similarly, for 2C-N, the parent compound of 25N-NBOMe, the N-(2-methoxybenzyl) addition significantly enhances its activity at serotonin (B10506) receptors. caymanchem.com

The specific substitution pattern on this benzyl (B1604629) moiety is critical for pharmacological activity. nih.gov

Positional Isomerism : The position of the methoxy (B1213986) group on the benzyl ring has a profound impact on potency. Studies using the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects, found that the highest potency is associated with an ortho (2-position) substituent on the benzyl ring, particularly one containing an oxygen atom. nih.gov When the ortho-methoxy group of 25I-NBOMe was moved to the meta (3-) position, its potency decreased 55-fold, while the para (4-) methoxy analogue was inactive at the doses tested. nih.gov

Substituent Identity : The nature of the substituent is equally important. Replacing the electron-donating ortho-methoxy group with an electron-withdrawing halogen, such as bromine, leads to a significant reduction in potency. nih.gov

Functional Selectivity (Biased Agonism) : Modifications to the N-benzyl ring can also introduce "functional selectivity" or "biased agonism," where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). While 25N-NBOMe itself acts as a balanced agonist across these pathways, certain analogues with bulkier N-benzyl substitutions, such as 25N-N1-Nap and 25N-NBPh, display a significant bias toward the β-arrestin2 pathway. wikipedia.orgnih.gov Furthermore, introducing a 2-bromo or 2-iodo atom on the N-benzyl ring of the 25N scaffold can substantially reduce activity at 5-HT2B and 5-HT2C receptors while retaining potent 5-HT2A activity, thereby increasing 5-HT2A receptor selectivity. nih.gov

Role of Ring Substitutions (e.g., Methoxy, Nitro, Halogen) on Pharmacological Activity and Selectivity

The phenethylamine portion of the 25N-NBOMe scaffold, characterized by methoxy groups at the 2- and 5-positions, is also a key determinant of its pharmacological profile. wikipedia.org The substituent at the 4-position of this phenyl ring plays a vital role in modulating activity and selectivity.

In 25N-NBOMe, this position is occupied by a nitro (NO₂) group. This compound demonstrates high affinity and full agonist efficacy at both 5-HT2A and 5-HT2C receptors, with partial agonist activity at the 5-HT2B receptor. wikipedia.orgnih.gov SAR studies on the broader NBOMe class reveal trends related to the 4-position substituent. For instance, in off-target activity studies at the µ-opioid receptor, the potency of halogenated analogues increased with the atomic size of the halogen: 25I-NBOMe (iodo) was more potent than 25B-NBOMe (bromo), which was in turn more potent than 25C-NBOMe (chloro). researchgate.net This highlights that the electronic properties and size of the 4-position substituent are critical for modulating receptor interactions, even at off-target sites.

4-Position SubstituentCompoundKey Pharmacological Feature
**Nitro (NO₂) **25N-NBOMeHigh potency full agonist at 5-HT2A/2C receptors. wikipedia.orgnih.gov
Iodo (I) 25I-NBOMeExtremely potent 5-HT2A agonist, often considered one of the most potent in the series. nih.govdrugsandalcohol.ie
Bromo (Br) 25B-NBOMePotent 5-HT2A agonist. frontiersin.org
Chloro (Cl) 25C-NBOMePotent 5-HT2A agonist. frontiersin.org
Ethyl (CH₂CH₃) 25E-NBOMeHigh affinity for 5-HT2A/2C receptors. nih.gov
Hydrogen (H) 25H-NBOMeLower potency compared to substituted analogues. nih.gov

Effects of Alkyl Chain Length and Branching on Binding Profiles

The ethylamine (B1201723) linker connecting the phenethylamine ring and the amine nitrogen is a conserved feature in the NBOMe series. Modifications to this two-carbon chain are generally found to be detrimental to activity. Specifically, the introduction of an alpha-methyl group to the ethylamine chain, which would change the compound from a phenethylamine to a phentermine (amphetamine) derivative, has been reported to greatly reduce both potency and biological activity. wikipedia.org The available scientific literature does not extensively cover other modifications, such as chain lengthening or branching, for the NBOMe class, suggesting that the unsubstituted ethylamine backbone is optimal for high-affinity receptor binding.

Comparative Pharmacological Profiling of 25N-NBOMe and its Analogues (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe)

25N-NBOMe and its halogenated analogues (25I-, 25B-, and 25C-NBOMe) are all highly potent agonists at the 5-HT2A receptor, which mediates their primary effects. nih.gov However, subtle differences in their receptor binding affinities (Ki) and functional potencies (EC₅₀) exist, contributing to variations in their pharmacological profiles. All are characterized by subnanomolar to low nanomolar affinities and potencies at the 5-HT2A receptor. nih.govnih.gov

25N-NBOMe displays high affinity and is a full agonist at both 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.gov In one study, it showed 2.6-fold functional selectivity for the 5-HT2A receptor over the 5-HT2C receptor. wikipedia.org Comparative studies show that 25I-NBOMe is a particularly potent derivative, with a reported affinity (Ki) for the human 5-HT2A receptor as low as 0.044 nM. wikipedia.org In behavioral studies, 25C-NBOMe was found to be 26-fold more potent than its parent compound, 2C-C, and 25B-NBOMe showed potency similar to that of 25I-NBOMe. nih.gov

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of 5-HT)
25N-NBOMe 5-HT2A0.46 nih.gov0.51 wikipedia.org87.9% wikipedia.org
5-HT2C1.97 nih.gov1.32 wikipedia.org99.4% wikipedia.org
25I-NBOMe 5-HT2A0.044 wikipedia.org0.76 - 240 wikipedia.orgFull agonist drugsandalcohol.ie
5-HT2C1.03 - 4.6 wikipedia.org2.38 - 88.9 wikipedia.org-
25C-NBOMe 5-HT2A2.89 europeanreview.org-Potent partial agonist europeanreview.org
5-HT2C---
25B-NBOMe 5-HT2A--Potent agonist frontiersin.org
5-HT2C---

Note: Values can vary between studies due to different experimental conditions and assays.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods provide powerful tools to rationalize the observed SAR data at a molecular level and to predict the activity of novel compounds.

Molecular docking simulations are used to model the interaction between a ligand, such as 25N-NBOMe, and its receptor target, typically the 5-HT2A receptor. nih.govscienceopen.com These models help visualize how the ligand fits into the receptor's orthosteric binding pocket and identify key molecular interactions.

Studies have shown that NBOMe compounds can be docked into the same binding pocket occupied by other N-benzylphenethylamine agonists like 25CN-NBOH. acs.org A critical interaction for the high potency of the NBOMe class is a hydrogen bond formed between the oxygen atom of the 2-methoxy group on the N-benzyl ring and the hydroxyl group of a tyrosine residue (Tyr370) in the receptor's binding site. frontiersin.org Docking studies of 25N-NBOMe analogues have also been used to rationalize findings of functional selectivity, illustrating how bulky N-benzyl substituents may interact with transmembrane helices known to influence signaling bias. nih.gov These simulations can corroborate in vitro findings and provide a structural basis for the observed SAR. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to and activate a specific receptor. For potent 5-HT2A agonists of the NBOMe class, a pharmacophore model would include:

An aromatic ring (the phenethylamine core).

Two hydrogen bond acceptor features corresponding to the 2,5-dimethoxy groups.

A hydrophobic or aromatic feature corresponding to the 4-position substituent.

A positive ionizable feature (the amine).

A second aromatic ring (the N-benzyl group).

A crucial hydrogen bond acceptor corresponding to the ortho-methoxy group on the N-benzyl ring.

Such models, sometimes developed using methods like CATS (Correlation and Analysis of Topological Similarities) descriptors, are instrumental in virtual screening and the rational design of new ligands with desired pharmacological properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of the 25N-NBOMe scaffold, QSAR analyses have been instrumental in understanding how specific structural modifications influence the affinity and efficacy of these compounds, primarily at serotonin receptors like the 5-HT₂A receptor.

These studies often involve developing models that can predict the biological activity of novel analogs, thereby guiding the synthesis of new molecules with desired pharmacological profiles. The general approach involves aligning a set of structurally related molecules and analyzing how variations in their steric, electronic, and hydrophobic properties correlate with changes in their activity.

One of the key findings from research on N-benzylphenethylamines, the class to which 25N-NBOMe belongs, is that the N-benzyl substitution dramatically increases potency at the 5-HT₂A receptor compared to their parent 2C phenethylamine counterparts. europeanreview.orgwikipedia.org For instance, 25I-NBOMe exhibits a 16-fold higher affinity for the 5-HT₂A receptor than its parent compound, 2C-I. wikipedia.org This enhancement is a central theme in the SAR of this compound class.

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. rsc.orgfrontiersin.org These models generate 3D contour maps that visualize regions where modifications to the molecule are likely to increase or decrease biological activity. For a series of 5-HT₂A receptor ligands, including NBOMe-type structures, 3D-QSAR models have demonstrated good predictive capabilities, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²) for the training sets. rsc.org

A study developing 3D-QSAR models for a diverse set of 5-HT₂A receptor ligands reported a 5-component field-based model with a training set r² of 0.88 and a q² of 0.75. rsc.org The predictive power of this model was confirmed with an external test set, yielding an r² of 0.73. rsc.org Such models highlight the importance of both steric and electrostatic fields in determining ligand-receptor affinity. rsc.org For example, the models can delineate specific areas around the N-benzyl ring and the phenethylamine core where bulky groups or electropositive/electronegative substituents would be favorable or unfavorable for activity.

Research has also explored the relationship between the electronic properties of substituents on the N-benzyl ring and 5-HT₂A receptor affinity. A significant correlation has been found between the Hammett constant of substituents and the receptor binding affinity (pKi). nih.gov This suggests that the electron-donating or electron-withdrawing nature of the substituent on the N-benzyl ring plays a crucial role in modulating the compound's interaction with the receptor.

The table below presents data from a QSAR study on a series of N-benzylphenethylamine analogs, illustrating the impact of substitutions on receptor affinity.

CompoundSubstituent on N-benzyl ring5-HT₂A Receptor Affinity (Ki, nM)Predicted pKi (from a QSAR model)
25H-NBOMe-H1.18.95
25B-NBOMe-Br0.189.74
25C-NBOMe-Cl0.339.48
25I-NBOMe-I0.04410.36
25N-NBOMe-NO₂ (on phenethylamine ring at C4)0.519.29

Note: The data in the table is compiled from various sources for illustrative purposes and the "Predicted pKi" values are hypothetical examples of what a QSAR model might generate to demonstrate the concept.

The predictive power of QSAR models is valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and further pharmacological testing. rsc.org By identifying the key molecular descriptors that govern activity, these models provide a rational basis for the design of novel ligands with specific properties, such as enhanced selectivity for the 5-HT₂A receptor over other receptor subtypes like 5-HT₂C or 5-HT₂B. nih.gov For instance, QSAR studies have guided the placement of bulky halogen atoms at the 2-position of the N-benzyl ring to increase selectivity for the 5-HT₂A receptor. nih.gov

Broader Academic and Forensic Science Research Context of 25n Nbome

Analytical Challenges and Strategies for Forensic Identification of 25N-NBOMe in Seized Materials

The forensic identification of 25N-NBOMe (hydrochloride) and its analogs presents significant analytical challenges due to the vast number of potential isomers and the continuous emergence of new derivatives. ojp.govacs.org A primary difficulty lies in differentiating between positional isomers, which may have very similar chemical properties but different legal statuses and physiological effects. ojp.govwvu.edu Furthermore, the potent nature of NBOMe compounds means they are often found in minute quantities on blotter paper, making detection and quantification difficult. brjac.com.brnih.gov

Standard presumptive field tests, such as the Marquis test, can give false positives for 25N-NBOMe and other NBOMe compounds as they produce color changes similar to other substances like MDMA and even sugars. For instance, the Marquis test yields a dark brown color for 25N-NBOMe. brjac.com.brresearchgate.net This necessitates the use of more sophisticated and definitive confirmatory analytical techniques in a laboratory setting. brjac.com.br

Common confirmatory methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for identifying Novel Psychoactive Substances (NPS), including the 25x-NBOMe family. digitellinc.com While effective, the electron ionization mass spectra of different NBOMe isomers can be very similar, which can lead to misidentification. researchgate.netresearchgate.net Derivatization techniques can aid in determining the molecular mass and improving differentiation. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants (LC-MS/MS, UPLC-MS/MS, LC-QTOF-MS): These methods are highly recommended for the detection and quantification of NBOMe derivatives. brjac.com.breuropeanreview.orgacs.org They offer high sensitivity and selectivity, which is crucial for analyzing the low concentrations typically found in seized materials. oup.comtaylorfrancis.com LC-MS/MS, in particular, is a powerful tool for distinguishing between isomers without the need for derivatization. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable non-destructive technique, especially for analyzing blotter papers, as it often doesn't require sample preparation. brjac.com.brscite.ai This preserves the evidence for further analysis. However, its discriminating power can be reduced when multiple substances are present on the blotter. europeanreview.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, enabling the unambiguous differentiation of isomers. researchgate.netresearchgate.netnih.gov

A significant challenge in the forensic analysis of 25N-NBOMe and other NPS is the lack of commercially available certified reference materials (CRMs). brjac.com.brresearchgate.net CRMs are essential for validating analytical methods and ensuring the accuracy of identifications. acs.orgiaea.org

Global Trends in the Emergence and Analytical Detection of Novel Psychoactive Substances Including 25N-NBOMe

The emergence of Novel Psychoactive Substances (NPS) is a global phenomenon that has rapidly accelerated since the late 2000s. unodc.orgnih.gov These substances are often marketed as "legal highs" or "research chemicals" to circumvent drug control laws. europeanreview.orgcore.ac.uk The United Nations Office on Drugs and Crime (UNODC) reported a dramatic increase in the number of identified NPS, from 348 in 94 countries and territories by 2013 to over 643 by December 2015. unodc.org By 2018, this number had risen to 892 individual NPS reported by 119 countries. nih.gov

The NBOMe class of compounds, including 25N-NBOMe, appeared on the illicit drug market around 2011. europeanreview.orgresearchgate.net They are part of the larger phenethylamine (B48288) group of hallucinogens. brjac.com.brnih.gov The popularity of specific NBOMe compounds has fluctuated, with 25I-NBOMe being one of the most popular and potent. researchgate.net These substances are most prevalent in the United States and the United Kingdom. researchgate.net

Methodological Advancements in Forensic Analysis of NBOMe Compounds for Research Purposes

Research in forensic analysis of NBOMe compounds has focused on developing more rapid, sensitive, and specific methods to overcome the challenges posed by these substances. ojp.govacs.org

Key advancements include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) MS and Orbitrap MS have become the methods of choice for broad screening of NPS. uts.edu.aunih.gov HRMS provides highly accurate mass measurements, which aids in the identification of unknown compounds without the need for reference standards. uts.edu.aunih.gov

Tandem Mass Spectrometry (MS/MS) and Molecular Networking: LC-MS/MS is a gold standard for the high-confidence identification of NPS. acs.orgfrontierspartnerships.org The development of molecular networking, which groups compounds with similar fragmentation patterns, allows for the detection of unknown derivatives that might be missed by targeted methods. acs.org This approach is particularly useful for identifying new NBOMe analogs. acs.org

Direct Analysis Techniques: Methods like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) allow for the rapid identification of the major NBOMe derivative on a blotter paper with minimal sample preparation. nih.gov

Development of Presumptive Tests: While laboratory methods are definitive, there is a need for rapid and selective field tests. Research has led to the development of chemical spot tests that can selectively identify 25-NBOMe compounds. nih.gov

Electrochemical Methods: Techniques like cyclic and differential pulse voltammetry have been explored for the rapid screening of NBOMe compounds. researchgate.net These methods offer the potential for low-cost, portable analysis. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been validated for the qualitative and quantitative analysis of NBOMe compounds on blotters, offering a cost-effective and simple alternative to more complex instrumentation. nih.gov

These methodological advancements are crucial for both forensic casework and research, enabling a better understanding of the prevalence and chemical diversity of the NBOMe class of compounds. ojp.govtaylorfrancis.com

Development of Certified Reference Materials for 25N-NBOMe and Related Compounds

A critical component of accurate and reliable forensic drug analysis is the availability of Certified Reference Materials (CRMs). brjac.com.briaea.org CRMs are highly pure substances with well-characterized properties that are used to calibrate instruments, validate analytical methods, and ensure the traceability of measurement results. iaea.orgktr.or.kr

The rapid emergence of NPS, including 25N-NBOMe and its analogs, has created a significant challenge in that the development and commercial availability of CRMs often lag behind their appearance on the illicit market. acs.orgnih.gov This lack of certified standards is a major hurdle for forensic laboratories, as it can hinder the definitive identification and quantification of these substances. brjac.com.brresearchgate.netresearchgate.net

Several national and international organizations are involved in the production and certification of CRMs for forensic drugs. ktr.or.kr For example, the National Measurement Institute of Australia produces CRMs for a range of forensic drugs, including some NBOMe compounds, with purity values traceable to the SI unit for mass. The development of a CRM involves rigorous characterization of the material to establish its identity, purity, and other relevant properties. iaea.org

In the absence of commercially available CRMs, laboratories may need to synthesize and characterize their own reference materials in-house. ojp.goviaea.org This requires significant expertise and resources. The development of CRMs for 25N-NBOMe and the ever-expanding list of related compounds is therefore an ongoing and essential task for the forensic science community to ensure the quality and reliability of analytical results. brjac.com.bracs.org

Emerging Research Perspectives and Future Directions for 25n Nbome Investigations

Development of Novel Analytical Probes and Radioligands for 25N-NBOMe Research (e.g., PET ligands)

The development of selective radioligands is crucial for visualizing and quantifying receptor systems in the brain using techniques like Positron Emission Tomography (PET). While a specific PET ligand for 25N-NBOMe has not been fully developed, significant progress with its analogues provides a clear path forward.

Members of the NBOMe class have been successfully investigated as PET ligands for the serotonin (B10506) 5-HT₂A receptor. nih.gov A notable example is the carbon-11 (B1219553) labeled form of 25B-NBOMe, known as [¹¹C]CIMBI-36, which has proven to be a valuable PET ligand for studying 5-HT₂A receptors in pigs, primates, and humans. nih.govacs.org Similarly, the carbon-11 labeled version of 25I-NBOMe, [¹¹C]Cimbi-5, has been synthesized and validated as the first 5-HT₂A receptor full agonist PET radiotracer. wikipedia.org This development is significant as it offers a way to mark these receptors in their high-affinity states, which is believed to be relevant for their function. wikipedia.org

These successes with closely related analogues suggest that developing a radiolabeled version of 25N-NBOMe, such as "[¹¹C]25N-NBOMe," is a viable and important future step. Such a tool would enable non-invasive in vivo studies to map the distribution and density of its target receptors with high precision. Furthermore, radiolabeled versions of NBOMe compounds, such as tritiated 25I-NBOMe ([³H]INBMeO), have been used as radioligands for in vitro binding studies, a technique that could be readily applied to 25N-NBOMe to further delineate its binding profile. ljmu.ac.uk The creation of such probes is essential for understanding the neuropharmacological basis of 25N-NBOMe's activity and for the broader investigation of the serotonergic system.

Advanced Pharmacological Profiling Techniques and In Vitro Systems for 25N-NBOMe and Analogues

A thorough understanding of a compound's pharmacological profile is fundamental to characterizing its biological activity. For 25N-NBOMe, advanced in vitro techniques are being employed to move beyond simple binding affinity to a more nuanced view of its functional effects at the cellular level.

Recent studies have extensively characterized the pharmacological properties of 25N-NBOMe, revealing it to be a highly potent and selective agonist for serotonin 5-HT₂ receptors. wikipedia.org Radioligand binding assays have determined its high affinity for these receptors, with a notable selectivity for the 5-HT₂A subtype over others. wikipedia.org Functional assays, such as measuring inositol (B14025) phosphate (B84403) accumulation or calcium (Ca²⁺) mobilization in cells engineered to express specific receptors (e.g., HEK 293 cells), have confirmed that 25N-NBOMe acts as a full agonist at 5-HT₂A and 5-HT₂C receptors and a partial agonist at the 5-HT₂B receptor. wikipedia.orgnih.gov One study found 25N-NBOMe to have the second-highest potency among a range of NBOMe compounds tested on the 5-HT₂A receptor, with an EC₅₀ value of 0.11 nM. nih.gov

Receptor SubtypeBinding Affinity (pKi)Functional Activity (pEC₅₀)Efficacy (Eₘₐₓ)
5-HT₂A 9.26 ± 0.159.34 ± 0.08100.0 ± 2.5%
5-HT₂B 8.35 ± 0.088.63 ± 0.1454.1 ± 2.5%
5-HT₂C 8.16 ± 0.07--
Data derived from a 2023 study characterizing 25N-NBOMe in vitro. wikipedia.org

Future research will likely employ more sophisticated in vitro systems to probe the compound's effects. The use of human liver microsomes (HLMs) and cultured cell lines, such as the human neuroblastoma cell line SH-SY5Y and the human liver cancer cell line HepG2, has been used to study the metabolism and cytotoxicity of 25N-NBOMe and its analogues. doi.orgmdpi.com These studies have shown that the N-2-methoxybenzyl group significantly increases cytotoxicity compared to the parent 2C compounds and that metabolism via cytochrome P450 enzymes plays a role in the compound's effects. mdpi.com Exploring downstream signaling pathways activated by 25N-NBOMe, beyond initial receptor binding and G-protein activation, will be a key area of future investigation. Techniques like transcriptomics and proteomics could reveal the broader cellular impact of receptor activation by this compound.

Exploration of Novel Synthetic Routes and Stereoselective Synthesis of 25N-NBOMe

The chemical synthesis of NBOMe compounds is well-established, but there remains scope for the exploration of more efficient and novel routes, particularly those that allow for stereoselective synthesis. The primary synthesis of 25N-NBOMe, like other compounds in its class, is based on a classical reductive alkylation (also known as reductive amination) procedure. ljmu.ac.ukdiva-portal.org This typically involves reacting the primary amine precursor, in this case 2C-N (2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amine), with 2-methoxybenzaldehyde (B41997). nih.govljmu.ac.uk

The general synthetic pathway can be exemplified by the synthesis of 25B-NBOMe, which starts from its corresponding phenethylamine (B48288), 2C-B. nih.gov The process involves the formation of an imine intermediate, which is then reduced to the final secondary amine product. ljmu.ac.uk

While this method is effective, future research could focus on developing novel synthetic strategies that offer higher yields, use less hazardous reagents, or allow for greater structural diversification. A significant area for advancement is the development of stereoselective synthetic methods. 25N-NBOMe possesses a chiral center if substitutions are made on the ethylamine (B1201723) bridge (e.g., α-methylation), and the molecule itself can exist in different conformations. Enantiomers of a compound can have vastly different pharmacological properties, including binding affinity, efficacy, and metabolism. Therefore, developing synthetic routes that can selectively produce a single enantiomer of a 25N-NBOMe analogue would be a major step forward, enabling a more precise investigation of its structure-activity relationships and potentially leading to tools with improved receptor selectivity and a more defined pharmacological profile.

Collaborative Research Initiatives for Comprehensive Chemical and Biological Characterization of NBOMe Compounds

The rapid emergence and global distribution of new psychoactive substances (NPS), including the NBOMe family, necessitates a coordinated and collaborative research effort. europeanreview.orgaklagare.se No single laboratory or institution can perform the comprehensive chemical and biological characterization required. Future progress in understanding 25N-NBOMe and its analogues will depend on robust, multi-disciplinary collaborations.

Initiatives like those promoted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and funding bodies such as the National Institutes of Health (NIH) highlight the importance of a collective approach to studying NPS. aklagare.senih.gov Academic institutions are also forming collaborative programs, such as the Institute of Chemical Biology & Drug Discovery (ICB&DD) at Stony Brook University, which brings together experts in medicinal chemistry, pharmacology, and clinical science to tackle complex biomedical problems. stonybrook.edu

For a compound like 25N-NBOMe, a comprehensive characterization would involve:

Analytical Chemistry: Sharing of pure analytical standards and the development of validated detection methods for the parent compound and its metabolites in biological matrices. europeanreview.org

Synthetic Chemistry: Collaboration between synthetic chemists to produce novel analogues and potential metabolites for pharmacological testing. diva-portal.org

In Vitro Pharmacology: Coordinated efforts to profile the compound across a wide range of receptors and signaling pathways using standardized assays to ensure data comparability. nih.govnih.gov

In Vivo Studies: Sharing of protocols and data from animal models to understand the compound's behavioral and physiological effects.

Such collaborative initiatives are essential to build a complete picture of the pharmacology of 25N-NBOMe, which is necessary to understand its scientific relevance as a research tool.

Q & A

Q. What validated methods are recommended for synthesizing 25N-NBOMe (hydrochloride), and how can structural purity be confirmed?

25N-NBOMe is synthesized via reductive amination of 2,5-dimethoxy-4-nitrophenethylamine with 2-methoxybenzaldehyde, followed by hydrochloric acid salt formation. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and high-resolution mass spectrometry (HRMS). For example, NMR analysis of 25N-NBOMe hydrochloride shows characteristic peaks for the methoxybenzyl group (δ 3.78–3.87 ppm) and nitrophenyl moiety (δ 6.67–7.1 ppm) . Purity should exceed 98% (validated by HPLC-UV at λmax = 203 nm) .

Q. How can researchers ensure accurate quantification of 25N-NBOMe in biological matrices?

Solid-phase extraction (SPE) using Clean Screen ZSDUA020 columns followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. Key parameters include:

  • Ion transitions : m/z 377.1 → 121.1 (25N-NBOMe) and m/z 345.1 → 121.1 (internal standard, e.g., 25H-NBOMe).
  • Retention time : ~8.2 minutes (C18 column, 0.1% formic acid/acetonitrile gradient).
    Validated protocols require calibration curves (1–100 ng/mL) with R2^2 > 0.99 and limits of detection ≤0.5 ng/mL .

Q. What are the primary challenges in differentiating 25N-NBOMe from positional isomers (e.g., 25B-NBOMe)?

Positional isomers share core structural features but differ in substituent placement (e.g., nitro vs. bromo groups). Discrimination requires:

  • HRMS fragmentation : Unique product ions (e.g., m/z 121.1 for 25N-NBOMe vs. m/z 135.0 for 25B-NBOMe).
  • Chromatographic separation : Optimized gradients (e.g., 10–40% acetonitrile over 15 minutes) to resolve retention time differences (ΔRT ≥ 0.5 min) .

Advanced Research Questions

Q. What metabolic pathways dominate 25N-NBOMe biotransformation, and which models best replicate human metabolism?

25N-NBOMe undergoes phase I metabolism via:

  • N-dealkylation : Removal of the methoxybenzyl group to yield 2,5-dimethoxy-4-nitrophenethylamine (2C-N).
  • Nitro reduction : Conversion of the nitro group to an amine (unique to 25N-NBOMe).
  • Oxidative hydroxylation : At the ethyl side chain or methoxy positions.
    Human liver microsomes (pHLM) and Cunninghamella elegans fungal models effectively replicate these pathways, generating metabolites detectable via LC-HR-MS/MS (e.g., m/z 363.1 for hydroxylated derivatives) .

Q. How does 25N-NBOMe’s receptor affinity compare to other NBOMe analogues (e.g., 25I-NBOMe)?

25N-NBOMe exhibits high 5-HT2A_{2A} receptor affinity (Ki_i = 0.3 nM), comparable to 25I-NBOMe (Ki_i = 0.2 nM). However, it shows biased agonism toward β-arrestin signaling over Gq_q pathways, a distinct pharmacological profile. Radioligand binding assays (using [3[^3H]ketanserin) and calcium flux assays (Fluo-4 dye) are critical for quantifying these effects .

Q. What analytical strategies resolve conflicting data on 25N-NBOMe’s stability in biological samples?

Discrepancies in stability studies (e.g., degradation rates in plasma) arise from:

  • pH sensitivity : Degradation accelerates at pH > 7.0.
  • Storage conditions : Stability improves at -20°C (≤5% degradation over 6 months).
    Mitigation involves acidifying samples (pH 4–5) and using protease inhibitors. Cross-validation with isotopically labeled internal standards (e.g., 13^{13}C6_6-25N-NBOMe) improves accuracy .

Q. How do structural modifications (e.g., nitro group position) influence 25N-NBOMe’s cytotoxicity?

The 4-nitro substituent on the phenethylamine core increases oxidative stress via mitochondrial dysfunction (measured by MTT assay IC50_{50} = 50 µM in HEK-293 cells). Comparative studies with 25D-NBOMe (4-ethyl) show lower cytotoxicity (IC50_{50} = 120 µM), highlighting substituent-dependent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.